Methyl 6-amino-2-methyl-3-nitrobenzoate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound's synthesis is integral to organic chemistry education, as demonstrated in an experiment for an introductory course. It is synthesized via a Fischer esterification reaction, a one-pot reaction within 30 minutes to 16 hours, yielding a bright-yellow solid. The product's characterization involves 1H and 13C NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).
Intermediate in Synthesis of Other Compounds
- Methyl 6-amino-2-methyl-3-nitrobenzoate serves as a key intermediate in various synthetic pathways. For instance, it is used in the synthesis of chlorantraniliprole, undergoing several reactions like esterification, reduction, chlorination, and aminolysis (Chen, Li, & Jie, 2010).
Structural Studies and Hydrogen Bonding
- The compound exhibits a polarized structure in the nitroaniline portion. It forms hydrogen-bonded chains of rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, contributing to the understanding of molecular structures and interactions (Portilla et al., 2007).
Role in Anti-Leishmanial Activity
- Nitroaromatic compounds like Methyl 6-amino-2-methyl-3-nitrobenzoate are explored for potential anti-leishmanial activity. The electroactive nitro group in such compounds is crucial for biological activity, indicating their potential in developing new drugs (Dias et al., 2015).
Transformation in Environmental Contexts
- The transformation of Methyl 6-amino-2-methyl-3-nitrobenzoate and similar compounds in sewage effluent has been studied, indicating their potential impact on environmental chemistry. This research provides insights into the persistence and possible toxicity of nitroaromatic compounds in environmental settings (Hallas & Alexander, 1983).
properties
IUPAC Name |
methyl 6-amino-2-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYFMJAPJAFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-methyl-3-nitrobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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